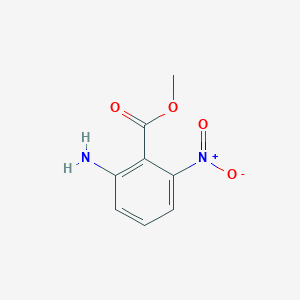
Methyl 2-amino-3-methoxybenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Methyl 2-amino-3-methoxybenzoate involves various chemical reactions and modifications to the core structure. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which share a similar methoxybenzoate structure, was achieved by modifying positions C-4 to C-7 with different moieties and alkylating the indole nitrogen with small alkyl groups . Another related synthesis involved the reaction of 2-aminobenzothiazole with dimethyl but-2-ynedioate, leading to the formation of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was performed starting from 4-amino-2-hydroxybenzoic acid, undergoing methylation, thiocyanation, ethylation, and oxidation steps .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of compounds similar to this compound. For example, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was determined, revealing that all atoms of the pyran ring are coplanar, which is a unique feature compared to similar compounds . The molecular structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was also elucidated, showing a slightly warped ring system with an exocyclic carbonyl group and a methyl ester group .
Chemical Reactions Analysis
The chemical reactivity of methoxybenzoate derivatives can be diverse. For instance, the synthesis of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involved a reaction between an amino-triazole and a methoxybenzyl-benzaldehyde . In another study, the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate was achieved through nitration and subsequent reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been studied both experimentally and computationally. Thermochemical properties such as combustion and vaporization enthalpies were determined for methyl 2- and 4-methoxybenzoates, and their standard molar enthalpies of formation in the gas phase were also calculated . Vibrational spectra and electronic properties, including hyperpolarizability and HOMO-LUMO energies, were analyzed for methyl-2-hydroxy-4-methoxybenzoate, providing insights into the molecular and electronic characteristics of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Chemical Structures
Methyl 2-amino-3-methoxybenzoate serves as a precursor in the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the synthesis of amisulpride intermediates, demonstrating its importance in the pharmaceutical industry (Wang Yu, 2008). Additionally, its derivatives have been investigated for their antimitotic and tubulin inhibition activities, indicating potential use in cancer treatment (R. Romagnoli et al., 2008).
Materials Science and Engineering
In the field of materials science, this compound derivatives have been explored for their applications in creating advanced materials. For instance, polyaniline doped with substituted benzoic acids, including 2-methoxybenzoic acid, has been studied for its conductive properties, suggesting potential applications in electronics and nanotechnology (C. A. Amarnath & S. Palaniappan, 2005).
Photodynamic Therapy
Research has also extended into photodynamic therapy, where derivatives of this compound have been synthesized and characterized for their photophysical and photochemical properties. Such compounds show promise as photosensitizers for treating cancer, highlighting the compound's relevance in medical research (M. Pişkin et al., 2020).
Environmental Microbiology
In environmental microbiology, derivatives of this compound have been involved in studies on microbial metabolism. An example is the investigation of enzymes that mediate methyl transfer from veratrol to corrinoid proteins, shedding light on microbial degradation pathways of aromatic compounds (T. Engelmann, F. Kaufmann, & G. Diekert, 2001).
Computational Chemistry
Furthermore, computational studies have assessed the thermochemical properties of methyl 2- and 4-methoxybenzoates, contributing to a deeper understanding of their structural and energetic characteristics. Such research aids in the prediction of reaction outcomes and material properties (H. Flores et al., 2019).
Wirkmechanismus
- One study found that MAM blocked the strong activation of c-Fos immunoreactivity induced by phencyclidine (PCP) and DOI (a hallucinogenic compound) in cortical areas .
- MAM’s effects are context-dependent:
Target of Action
Result of Action
Safety and Hazards
Zukünftige Richtungen
“Methyl 2-amino-3-methoxybenzoate” has shown promise as a potential antipsychotic drug . Its ability to antagonize positive and cognitive symptoms associated with schizophrenia, along with its apparent absence of preclinical side effects, make it an exciting new antipsychotic drug that deserves clinical testing .
Eigenschaften
IUPAC Name |
methyl 2-amino-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZEMGLLFLMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345167 | |
| Record name | Methyl 2-amino-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5121-34-6 | |
| Record name | Methyl 2-amino-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence suggests that Methyl 2-amino-3-methoxybenzoate (MAM) could be a potential antipsychotic treatment for schizophrenia?
A1: The research indicates that MAM demonstrates antipsychotic-like effects in preclinical models of schizophrenia:
- Reduction of Dopaminergic Activity: MAM effectively reduced behaviors associated with hyperdopaminergic activity in both rat and mouse models. [] This is significant because dysregulated dopamine signaling is a hallmark of schizophrenia.
- Improvement in Positive Symptoms: MAM successfully reversed prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are commonly used to model the positive symptoms of schizophrenia in animals. []
- Potential for Cognitive Benefits: While not directly measured in this study, MAM's ability to antagonize PCP and DOI-induced c-Fos activation in cortical areas suggests potential benefits for cognitive symptoms, which are often impaired in schizophrenia. []
- Favorable Side Effect Profile: Unlike many current atypical antipsychotics, chronic MAM treatment in rats did not lead to weight gain, metabolic disturbances, or motor side effects. [] This suggests a potentially safer side effect profile, although further research is needed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)


![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)


![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)



